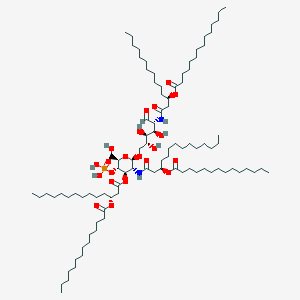![molecular formula C7H13ClN2O2 B1487409 4-Methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one hydrochloride CAS No. 2203842-34-4](/img/structure/B1487409.png)
4-Methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one hydrochloride
Vue d'ensemble
Description
4-Methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one hydrochloride (MHHP) is a small molecule drug that has been used in scientific research, and has potential applications in drug development and drug discovery. MHHP has been found to have a variety of biochemical and physiological effects, and is being studied for its potential therapeutic uses.
Applications De Recherche Scientifique
4-Methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one hydrochloride has been used in a variety of scientific research applications, including drug development and drug discovery. In particular, this compound has been used to study the effects of small molecules on cell signaling pathways and gene expression. It has also been used to study the effects of drugs on cell proliferation and apoptosis. Additionally, this compound has been used to study the effects of drugs on the immune system, and to study the effects of drugs on the nervous system.
Mécanisme D'action
The exact mechanism of action of 4-Methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one hydrochloride is not yet fully understood. However, it is believed that this compound binds to specific receptors in the cell, which then triggers a signaling cascade that leads to a variety of biochemical and physiological effects. It is believed that this compound binds to a variety of receptors, including G-protein coupled receptors, ion channels, and transporters.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. For example, it has been found to modulate cell signaling pathways, gene expression, and cell proliferation. Additionally, it has been found to modulate the immune system, and to have an effect on the nervous system. It has also been found to have an effect on the metabolism of certain drugs, and to have an effect on the body’s response to stress.
Avantages Et Limitations Des Expériences En Laboratoire
4-Methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one hydrochloride has several advantages for use in lab experiments. For example, it is relatively easy to synthesize, and it is stable at room temperature. Additionally, it is non-toxic and has a low cost. However, there are also some limitations to using this compound in lab experiments. For example, it has a relatively short half-life, and it can be difficult to synthesize in large quantities. Additionally, the exact mechanism of action of this compound is not yet fully understood.
Orientations Futures
There are a variety of potential future directions for research on 4-Methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one hydrochloride. For example, further research could be conducted to better understand the mechanism of action of this compound and its effects on various biochemical and physiological processes. Additionally, further research could be conducted to identify potential therapeutic uses for this compound, and to develop new methods for synthesizing this compound in larger quantities. Additionally, further research could be conducted to explore the potential applications of this compound in drug development and drug discovery. Finally, further research could be conducted to explore the potential side effects of this compound and to develop methods for reducing or eliminating these side effects.
Propriétés
IUPAC Name |
4-methyl-5,6,7,7a-tetrahydro-4aH-pyrrolo[3,4-b][1,4]oxazin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.ClH/c1-9-5-2-8-3-6(5)11-4-7(9)10;/h5-6,8H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDKOQANCLHKKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CNCC2OCC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-{2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]phenoxy}ethyl)amine hydrochloride](/img/structure/B1487326.png)

![Ethyl 3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate trifluoroacetate](/img/structure/B1487330.png)


![8-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1487336.png)





![6-Butoxy-2-((1E,3E)-3-(3-((1E,3Z)-3-(6-butoxy-1-butylbenzo[cd]indol-2(1H)-ylidene)prop-1-en-1-yl)-5,5-dimethylcyclohex-2-en-1-ylidene)prop-1-en-1-yl)-1-butylbe](/img/structure/B1487345.png)
![2-[2-(2-Phenylethyl)phenoxy]ethanamine trifluoroacerate](/img/structure/B1487346.png)
